Bopindolol

Catalog No.
S589942
CAS No.
62658-63-3
M.F
C23H28N2O3
M. Wt
380.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bopindolol

CAS Number

62658-63-3

Product Name

Bopindolol

IUPAC Name

[1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-yl] benzoate

Molecular Formula

C23H28N2O3

Molecular Weight

380.5 g/mol

InChI

InChI=1S/C23H28N2O3/c1-16-13-19-20(25-16)11-8-12-21(19)27-15-18(14-24-23(2,3)4)28-22(26)17-9-6-5-7-10-17/h5-13,18,24-25H,14-15H2,1-4H3

InChI Key

UUOJIACWOAYWEZ-UHFFFAOYSA-N

SMILES

Array

solubility

3.3 mg/ml (malonate salt)

Synonyms

1-[(1,1-Dimethylethyl)amino]-3-[(2-methyl-1H-indol-4-yl)oxy]-2-propanol 2-Benzoate; (±)-1-[(1,1-Dimethylethyl)amino]-3-[(2-methyl-1H-indol-4-yl)oxy]-2-propanol Benzoate (Ester); (±)-Bopindolol;

Canonical SMILES

CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)(C)C)OC(=O)C3=CC=CC=C3

The exact mass of the compound Bopindolol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3.3 mg/ml (malonate salt). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Propanolamines - Phenoxypropanolamines - Supplementary Records. It belongs to the ontological category of secondary amino compound in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bopindolol is a non-selective β-adrenergic receptor antagonist featuring an ester prodrug architecture. Upon administration, it is rapidly hydrolyzed by esterases into its active metabolite, 18-502 (4-(3-tert-butylamino-2-hydroxypropoxy)-2-methylindole). Characterized by high lipophilicity (log P ~4.45–4.7), bopindolol ensures excellent membrane permeability and intestinal absorption, contrasting with more polar beta-blockers [1]. It exhibits mild intrinsic sympathomimetic activity (ISA) and is distinguished by its slow receptor dissociation kinetics, which confers a prolonged 24-hour duration of action. These baseline properties make it a critical compound for cardiovascular research, particularly in studies requiring sustained beta-blockade without inducing severe resting bradycardia or requiring complex sustained-release formulations[2].

Substituting bopindolol with standard non-selective beta-blockers like propranolol or pindolol compromises experimental models requiring long-term, stable hemodynamics. Propranolol lacks intrinsic sympathomimetic activity (ISA) and exhibits rapid receptor dissociation, often leading to excessive negative chronotropic effects and necessitating frequent dosing to maintain blockade [2]. Conversely, pindolol possesses strong ISA, which can overstimulate receptors and fail to adequately downregulate receptor density in chronic models[1]. Furthermore, hydrophilic alternatives like atenolol suffer from lower membrane permeability, complicating cellular assay uptake. Bopindolol’s specific prodrug nature, combined with the ultra-high potency and slow dissociation of its active metabolite, prevents the rebound hypertension and fluctuating plasma levels characteristic of generic beta-blocker substitution.

Formulation Compatibility: Sustained-Release Profile via Slow Receptor Dissociation

Bopindolol and its active metabolite 18-502 exhibit unusually slow receptor dissociation kinetics, functioning as an intrinsic sustained-release mechanism. In radioligand washout assays on rat heart tissues, specific binding of standard comparators like propranolol and atenolol readily reversed, returning to 77.5% and 78.8% of control levels, respectively. In contrast, bopindolol and 18-502 blockades were not easily reversed by washing, maintaining significant receptor occupation [1].

Evidence DimensionWashout reversibility (Receptor dissociation)
Target Compound DataBopindolol / 18-502 (Inhibition not easily reversed by washing)
Comparator Or BaselinePropranolol (77.5% recovery) and Atenolol (78.8% recovery)
Quantified Difference>75% binding recovery for comparators vs. sustained irreversible-like blockade for bopindolol
Conditions3H-CGP12177 radioligand binding assay in rat heart tissue with washout

This intrinsic slow dissociation eliminates the need for complex, costly sustained-release polymer formulations when designing 24-hour cardiovascular models.

Manufacturability & Dosing Efficiency: Ultra-High Potency of Active Metabolite

The active metabolite of bopindolol (18-502) demonstrates extreme in vivo potency, significantly reducing the required active pharmaceutical ingredient (API) mass for experimental efficacy. In open-chest dog models, 18-502 was 19 times more potent than propranolol in its antitachycardic action and 34 times more potent in inhibiting isoproterenol-induced increases in myocardial oxygen consumption [1].

Evidence DimensionIn vivo functional potency
Target Compound DataBopindolol metabolite 18-502 (34x potency for oxygen consumption inhibition)
Comparator Or BaselinePropranolol (1x baseline)
Quantified Difference34-fold higher potency for bopindolol's active metabolite
ConditionsIsoproterenol (0.1 microgram/kg)-induced tachycardia and oxygen consumption in anesthetized open-chest dogs

The 34-fold potency advantage allows for micro-dosing, drastically reducing API consumption and minimizing bulk in solid dosage formulations.

Precursor Suitability & Handling: Prodrug Lipophilicity vs. Target Affinity

Bopindolol is engineered as an ester prodrug with high lipophilicity (predicted log P of 4.45 to 4.7), which ensures rapid membrane permeability and intestinal absorption. While the prodrug itself has lower affinity (Kd 229 nM), it is rapidly hydrolyzed by esterases into 18-502, which exhibits sub-nanomolar affinity (Kd 0.86 nM). This dual-stage profile overcomes the poor bioavailability typical of highly polar, high-affinity beta-blockers[REFS-1, REFS-2, REFS-3].

Evidence DimensionLipophilicity (log P) and Post-Hydrolysis Affinity (Kd)
Target Compound DataBopindolol (log P 4.45–4.7, Kd 229 nM) -> Metabolite 18-502 (Kd 0.86 nM)
Comparator Or BaselineStandard hydrophilic beta-blockers (low membrane permeability)
Quantified Difference~266-fold increase in target affinity post-hydrolysis alongside high initial lipophilicity
ConditionsCalculated log P and radioligand binding assays (β1 and β2 adrenoceptors)

Procuring the lipophilic prodrug form ensures superior solubility in organic solvents and high membrane permeability in cellular assays, while still delivering sub-nanomolar target engagement post-hydrolysis.

Reproducibility in Chronic Models: Receptor Downregulation via Mild ISA

In chronic experimental models, standard beta-blockers often cause receptor upregulation, leading to rebound effects upon withdrawal. Bopindolol mitigates this through its mild intrinsic sympathomimetic activity (ISA). In a 1-hour in vitro incubation with human mononuclear leukocytes (MNL), 20 nM bopindolol significantly reduced β-adrenergic receptor density, whereas potent partial agonists like pindolol (20 nM) and full agonists like isoproterenol (10 µM) failed to induce this specific downregulation[1].

Evidence Dimensionβ-adrenergic receptor density reduction
Target Compound DataBopindolol (20 nM) (Significant receptor reduction)
Comparator Or BaselinePindolol (20 nM) and Isoproterenol (10 µM) (No reduction)
Quantified DifferenceSignificant receptor downregulation unique to bopindolol and tertatolol, absent in pindolol
Conditions1-hour incubation with human mononuclear leukocytes (MNL)

This prevents rebound hypertension in chronic in vivo models, ensuring higher reproducibility and stability in long-term cardiovascular studies compared to pindolol.

Formulation of Sustained-Release Cardiovascular Therapeutics

Due to the slow receptor dissociation kinetics of its active metabolite, bopindolol is the preferred precursor for developing once-daily cardiovascular formulations. It eliminates the need to engineer complex polymer-based sustained-release matrices, as the compound intrinsically resists rapid washout and maintains 24-hour target engagement [1].

Prodrug Pharmacokinetics and Esterase-Dependent Delivery Assays

Bopindolol is an optimal model compound for studying esterase-driven prodrug activation. Its high lipophilicity (log P ~4.45–4.7) ensures excellent membrane permeability in in vitro assays, while its rapid conversion to the sub-nanomolar affinity 18-502 metabolite allows researchers to cleanly separate absorption kinetics from target engagement [2].

Chronic Hemodynamic Modeling Without Rebound Artifacts

In long-term in vivo cardiovascular modeling, bopindolol's mild intrinsic sympathomimetic activity (ISA) prevents the receptor upregulation typically caused by pure antagonists. By actively downregulating β-adrenergic receptor density, it provides a stable baseline and mitigates withdrawal rebound artifacts, outperforming strong partial agonists like pindolol[3].

Physical Description

Solid

XLogP3

4.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

380.20999276 Da

Monoisotopic Mass

380.20999276 Da

Heavy Atom Count

28

Melting Point

152–153 [malonate salt]
152 - 153 °C

UNII

KT304VZO57

Drug Indication

For the management of hypertension, edema, ventricular tachycardias, and atrial fibrillation.

Pharmacology

Bopindolol is a prodrug of pindolol. Pindolol is a non-selective beta-adrenergic antagonist (beta-blocker) which possesses intrinsic sympathomimetic activity (ISA) in therapeutic dosage ranges but does not possess quinidine-like membrane stabilizing activity. Pindolol impairs AV node conduction and decreases sinus rate and may also increase plasma triglycerides and decrease HDL-cholesterol levels. Pindolol is nonpolar and hydrophobic, with low to moderate lipid solubility. Pindolol has little to no intrinsic sympathomimetic activity and, unlike some other beta-adrenergic blocking agents, pindolol has little direct myocardial depressant activity and does not have an anesthetic-like membrane-stabilizing action.

MeSH Pharmacological Classification

Adrenergic beta-Antagonists

ATC Code

C - Cardiovascular system
C07 - Beta blocking agents
C07A - Beta blocking agents
C07AA - Beta blocking agents, non-selective
C07AA17 - Bopindolol

Mechanism of Action

Bopindolol (as pindolol) non-selectively blocks beta-1 adrenergic receptors mainly in the heart, inhibiting the effects of epinephrine and norepinephrine resulting in a decrease in heart rate and blood pressure. By binding beta-2 receptors in the juxtaglomerular apparatus, Pindolol inhibits the production of renin, thereby inhibiting angiotensin II and aldosterone production and therefore inhibits the vasoconstriction and water retention due to angiotensin II and aldosterone, respectively.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRB [HSA:153 154 155] [KO:K04141 K04142 K04143]

Other CAS

62658-63-3
69010-88-4

Wikipedia

Bopindolol

Dates

Last modified: 08-15-2023
Kokel et al. Rapid behavior-based identification of neuroactive small molecules in the zebrafish. Nature Chemical Biology, doi: 10.1038/nchembio.307, published online 17 January 2010 http://www.nature.com/naturechemicalbiology
Laggner et al. Chemical informatics and target identification in a zebrafish phenotypic screen. Nature Chemical Biology, doi: 10.1038/nchembio.732, published online 18 December 2011 http://www.nature.com/naturechemicalbiology

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